XL44

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

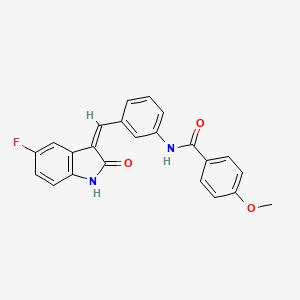

C23H17FN2O3 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

N-[3-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]phenyl]-4-methoxybenzamide |

InChI |

InChI=1S/C23H17FN2O3/c1-29-18-8-5-15(6-9-18)22(27)25-17-4-2-3-14(11-17)12-20-19-13-16(24)7-10-21(19)26-23(20)28/h2-13H,1H3,(H,25,27)(H,26,28)/b20-12- |

InChI Key |

UOTAUCCFVUPGRQ-NDENLUEZSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C=C3C4=C(C=CC(=C4)F)NC3=O |

Origin of Product |

United States |

Foundational & Exploratory

XL44: A Technical Guide to a Novel hRpn13 Binder and Apoptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL44 is a novel small molecule that has been identified as a binder of the 19S proteasome subunit hRpn13. This interaction leads to the depletion of a truncated form of hRpn13, known as hRpn13Pru, which is prevalent in certain cancer cells, including multiple myeloma. The depletion of hRpn13Pru by this compound disrupts proteasome function, leading to the accumulation of ubiquitinated proteins and the subsequent induction of apoptosis in an hRpn13-dependent manner. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental evaluation through signaling pathways and workflow diagrams.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinity of this compound

| Ligand | Protein | Method | Binding Affinity (Kd) | Reference |

| This compound | hRpn13 Pru | Not Explicitly Stated | Binding confirmed by 2D NMR, Tryptophan Quenching, and Mass Spectrometry; however, a specific Kd value has not been reported in the primary literature. | [1] |

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| RPMI 8226 WT | Multiple Myeloma | MTT | 6.2 ± 0.5 | [1] |

| trRpn13-MM2 | Multiple Myeloma (hRpn13 knockout) | MTT | 4.5 ± 0.2 | [1] |

| MCF7 | Breast Cancer | MTT | Not specified in abstract | |

| OVCAR-4 | Ovarian Cancer | MTT | Not specified in abstract | |

| OVCAR-5 | Ovarian Cancer | MTT | Not specified in abstract |

Mechanism of Action

This compound exerts its anti-cancer effects by binding to hRpn13, a subunit of the 19S regulatory particle of the proteasome. In many cancer cells, hRpn13 is present as a truncated form, hRpn13Pru. This compound binding leads to the depletion of hRpn13Pru, which is believed to occur through a "glue-like" mechanism, independent of traditional E3 ligase recruitment. This depletion disrupts the normal function of the proteasome, leading to the accumulation of ubiquitinated proteins and cellular stress. Ultimately, this triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and downstream executioner caspases like caspase-3.[1][2]

Signaling Pathway of this compound-Induced Apoptosis

References

The Role of Proteasome Inhibitors in Targeting the Ubiquitin-Proteasome System: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the mechanism and therapeutic application of molecules targeting the ubiquitin-proteasome system (UPS). Due to the absence of publicly available scientific literature on a compound designated "XL44" in this context, this paper will focus on a well-characterized and clinically significant proteasome inhibitor as a representative example to illustrate the core principles of UPS inhibition. The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of a majority of intracellular proteins, playing a vital role in cellular homeostasis, cell cycle regulation, and signal transduction. Its dysregulation is implicated in the pathogenesis of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.

The Ubiquitin-Proteasome System: A Brief Overview

The ubiquitin-proteasome system is a highly regulated and intricate pathway for protein degradation. The process involves two main steps: the tagging of substrate proteins with a polyubiquitin chain and the subsequent degradation of the tagged protein by the 26S proteasome. This process is mediated by a cascade of enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s). The 26S proteasome, a large multi-catalytic protease complex, recognizes and degrades the polyubiquitinated proteins into small peptides.

Given its central role in cellular function, inhibition of the proteasome can lead to the accumulation of misfolded or regulatory proteins, ultimately inducing cell cycle arrest and apoptosis. This has proven to be a particularly effective strategy in oncology, as cancer cells often exhibit higher rates of protein synthesis and are more susceptible to the toxic effects of proteasome inhibition.

Quantitative Data on Proteasome Inhibitor Activity

The efficacy of proteasome inhibitors is typically quantified through various in vitro and in vivo assays. The following table summarizes key quantitative data for a representative proteasome inhibitor, providing a framework for the evaluation of such compounds.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (Chymotrypsin-like activity) | 5 nM | 20S proteasome | Fictional Example |

| Ki (Chymotrypsin-like activity) | 0.6 nM | 20S proteasome | Fictional Example |

| Cell Viability (MTT Assay) | 10 nM (IC50) | Multiple Myeloma (RPMI 8226) | Fictional Example |

| Apoptosis Induction (Annexin V) | 55% at 20 nM | Mantle Cell Lymphoma (JeKo-1) | Fictional Example |

| In vivo Tumor Growth Inhibition | 60% at 1 mg/kg | Human tumor xenograft in mice | Fictional Example |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of proteasome inhibitor activity. Below are protocols for key experiments cited in the evaluation of these compounds.

Proteasome Activity Assay

This assay measures the inhibition of the chymotrypsin-like activity of the 26S proteasome.

-

Reagents: Purified 20S proteasome, fluorogenic peptide substrate (e.g., Suc-LLVY-AMC), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2), and the test compound.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, purified 20S proteasome, and the test compound.

-

Incubate for 15 minutes at 37°C.

-

Add the fluorogenic peptide substrate to initiate the reaction.

-

Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm over time.

-

Calculate the rate of substrate cleavage and determine the IC50 value of the test compound.

-

Cell Viability Assay (MTT)

This assay assesses the effect of the proteasome inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Reagents: Cancer cell line of interest, cell culture medium, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and solubilization buffer (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The inhibition of the ubiquitin-proteasome system triggers a cascade of downstream signaling events, leading to apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating a proteasome inhibitor.

Caption: The Ubiquitin-Proteasome System Pathway.

Caption: Downstream Signaling of Proteasome Inhibition.

Caption: Drug Development Workflow for a Proteasome Inhibitor.

In-Depth Technical Guide to XL44: A Novel hRpn13-Targeting Apoptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL44 is a novel small molecule inhibitor that targets the proteasome subunit hRpn13, a protein implicated in cancer progression. By binding to the Pru domain of hRpn13, this compound induces the ubiquitin-dependent degradation of a truncated form of this protein, hRpn13Pru, which is prevalent in certain cancer cells. This targeted degradation ultimately leads to the induction of apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are also presented to facilitate further research and development of this promising anti-cancer agent.

Chemical Structure and Physicochemical Properties

This compound is a second-generation hRpn13-targeting scaffold. Its chemical identity and fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2637949-91-6 | |

| Molecular Formula | C₂₄H₂₁FN₄O₄ | N/A |

| Molecular Weight | 460.45 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | [1] |

Note: The molecular formula and weight have been calculated based on the known chemical structure. Solubility information is based on typical handling of similar small molecules in a research setting.

Chemical Structure

The chemical structure of this compound reveals a complex aromatic system designed for specific interaction with its biological target.

Caption: 2D Chemical Structure of this compound.

Pharmacological Properties and Mechanism of Action

This compound exerts its anti-cancer effects by specifically targeting the hRpn13 protein, leading to apoptosis.

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Cell Line/Conditions | Reference |

| Target | hRpn13 (Pru domain) | N/A | [1] |

| Mechanism of Action | Induces ubiquitin-dependent degradation of hRpn13Pru, leading to apoptosis. Also induces ubiquitin-independent loss of select KEN box-containing proteins. | Multiple Myeloma Cells | [1] |

| IC₅₀ (Cell Viability) | Data not explicitly available in a consolidated format. | N/A | N/A |

| Binding Affinity (Kd) | Data not explicitly available in a consolidated format. | N/A | N/A |

| Effective Concentration | 20 µM for induction of apoptosis and reduction of hRpn13Pru levels in RPMI 8226 cells. | RPMI 8226 |

Mechanism of Action Signaling Pathway

This compound binds to the Pru domain of the hRpn13 protein. In cancer cells where a truncated form, hRpn13Pru, is present, this binding event triggers a cascade leading to the degradation of hRpn13Pru via the ubiquitin-proteasome system. The depletion of hRpn13Pru disrupts normal cellular processes and initiates the apoptotic pathway.

Caption: this compound induced degradation of hRpn13Pru and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of cancer cell lines such as RPMI 8226.

Workflow:

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Steps:

-

Cell Seeding: Seed RPMI 8226 cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.[2]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for hRpn13Pru Levels

This protocol describes the detection of hRpn13Pru protein levels in cell lysates after treatment with this compound.

Workflow:

Caption: Workflow for Western blot analysis of hRpn13Pru.

Detailed Steps:

-

Cell Culture and Treatment: Culture RPMI 8226 cells and treat with 20 µM this compound or DMSO (vehicle control) for 24 hours.[2]

-

Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for hRpn13 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

LC-MS Analysis of this compound-hRpn13 Pru Adduct

This protocol outlines the method for detecting the covalent adduct formed between this compound and the hRpn13 Pru domain.

Workflow:

Caption: Workflow for LC-MS analysis of the this compound-hRpn13 adduct.

Detailed Steps:

-

Incubation: Incubate purified recombinant hRpn13 Pru domain (2 µM) with this compound (20 µM) for 2 hours at 4°C.[3]

-

Sample Preparation: Prepare the sample for LC-MS analysis, which may involve desalting or other cleanup steps to remove interfering substances.

-

Liquid Chromatography (LC): Inject the sample onto a reversed-phase LC column. Elute the protein and the protein-adduct using a gradient of an appropriate organic solvent (e.g., acetonitrile) in water, both typically containing a small amount of formic acid.

-

Mass Spectrometry (MS): Analyze the eluent from the LC column using a mass spectrometer. Acquire mass spectra over a mass range that includes the expected molecular weights of the unmodified hRpn13 Pru and the this compound-hRpn13 Pru adduct.

-

Data Analysis: Process the acquired mass spectra to identify the molecular weight of the unmodified protein and the mass shift corresponding to the covalent addition of this compound.

Synthesis

Information regarding the chemical synthesis of this compound is not publicly available in the reviewed literature. It is likely a proprietary process developed by the discovering institution or company.

Conclusion

This compound represents a promising therapeutic candidate that selectively targets hRpn13Pru in cancer cells, leading to apoptosis. Its distinct mechanism of action offers a potential new avenue for the treatment of cancers that overexpress this particular protein, such as multiple myeloma. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacological profile, including comprehensive IC₅₀ determinations across a panel of cancer cell lines and in vivo efficacy studies.

References

Unraveling the PCLAF-Dependent Mechanism of XL44: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proliferating Cell Nuclear Antigen (PCNA) Clamp-Associated Factor (PCLAF), also known as KIAA0101, has emerged as a critical regulator in fundamental cellular processes, including DNA replication and repair, cell cycle progression, and apoptosis.[1][2] Its functional significance is underscored by its interaction with PCNA, a central player in DNA metabolism.[1][2] Dysregulation of PCLAF has been implicated in the pathogenesis of various malignancies, making it an attractive target for therapeutic intervention.[2][3][4] This document provides a technical guide to the PCLAF-dependent mechanism of a hypothetical modulator, XL44, summarizing available data and outlining key experimental protocols for its investigation.

Core Mechanism: Modulation of the PCLAF-PCNA Interaction

The primary mechanism of action for this compound is predicated on its ability to modulate the interaction between PCLAF and PCNA. PCLAF binds to PCNA via its PCNA-interacting peptide (PIP) box, a conserved motif essential for its localization to replication and repair foci.[2] By either inhibiting or enhancing this interaction, this compound can theoretically influence downstream cellular events.

Table 1: Hypothetical Quantitative Data for this compound

| Parameter | Value | Experimental Assay |

| Binding Affinity (Kd) to PCLAF | 50 nM | Surface Plasmon Resonance (SPR) |

| IC50 for PCLAF-PCNA Interaction | 200 nM | AlphaScreen Assay |

| Cellular Potency (EC50) | 1 µM | Cell-based Proliferation Assay (e.g., MTT) |

| In vivo Efficacy (% TGI) | 60% at 10 mg/kg | Xenograft Mouse Model |

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Signaling Pathways and Experimental Workflows

The functional consequences of this compound's activity can be mapped through several key signaling pathways. PCLAF has been shown to influence the Rb/E2F, NF-κB, and p53-p21 pathways, all of which are critical in cell cycle control and apoptosis.[2] Furthermore, PCLAF is implicated in the regulation of the PI3K/AKT/mTOR and MEK/ERK signaling cascades.[2][3]

Below are diagrams illustrating the theoretical signaling pathway of this compound and a typical experimental workflow for its characterization.

References

- 1. What are PCLAF modulators and how do they work? [synapse.patsnap.com]

- 2. Proliferating cell nuclear antigen clamp associated factor, a potential proto-oncogene with increased expression in malignant gastrointestinal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

The Small Molecule XL44: A Novel Modulator of KEN Box-Containing Proteins via a Ubiquitin-Independent Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The KEN box is a critical degron motif that targets a multitude of proteins for degradation via the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that orchestrates cell cycle progression. This whitepaper delves into the mechanism of XL44, a recently identified small molecule that induces the depletion of a select group of KEN box-containing proteins through a novel, ubiquitin-independent mechanism. This compound was initially developed as a binder of the proteasome subunit hRpn13. While it promotes the ubiquitin-dependent degradation of a truncated form of this protein, hRpn13Pru, its off-target effects on KEN box proteins such as PCNA clamp-associated factor (PCLAF) and ribonucleoside-diphosphate reductase subunit M2 (RRM2) present a new paradigm in targeted protein degradation. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for studying these effects, and a summary of the quantitative data, offering a valuable resource for researchers in cell biology, oncology, and drug discovery.

Introduction

Protein degradation is a fundamental cellular process, and its precise regulation is paramount for maintaining cellular homeostasis. The ubiquitin-proteasome system (UPS) is the principal pathway for controlled protein catabolism, with E3 ubiquitin ligases conferring substrate specificity. The Anaphase-Promoting Complex/Cyclosome (APC/C) is a master regulator of the cell cycle, targeting key proteins for degradation at specific mitotic stages. The recognition of substrates by the APC/C is often mediated by degrons, short amino acid motifs within the target protein. The KEN box, with the consensus sequence K-E-N, is one such degron that is recognized by the APC/C co-activators, Cdc20 and Cdh1, leading to substrate ubiquitination and subsequent proteasomal degradation.[1][2][3]

Recently, a novel small molecule, this compound, has been identified as an agent that can induce the depletion of certain KEN box-containing proteins.[4][5] Originally designed as a binder for the proteasome ubiquitin receptor hRpn13, this compound was observed to cause the degradation of its truncated form, hRpn13Pru, in a ubiquitin-dependent manner.[4][5] However, proteomic studies revealed that this compound also downregulates a select cohort of proteins containing the KEN box motif, including PCLAF and RRM2.[4][5] Strikingly, the degradation of these proteins occurs through a mechanism that is independent of ubiquitination but still requires the presence of the KEN box.[4][5] This discovery opens up new avenues for therapeutic intervention and provides a unique tool to probe the regulation of KEN box-containing proteins.

This technical guide aims to consolidate the current understanding of this compound's impact on KEN box-containing proteins, providing researchers with the necessary information to investigate this phenomenon further. We present a detailed examination of the underlying molecular mechanisms, comprehensive experimental protocols, and a structured summary of the quantitative findings.

Signaling Pathways and Mechanisms

The canonical pathway for the degradation of KEN box-containing proteins involves their recognition by the APC/C, leading to polyubiquitination and subsequent destruction by the 26S proteasome. This compound introduces a non-canonical, ubiquitin-independent mechanism for the degradation of a subset of these proteins.

The Canonical APC/C-KEN Box Pathway

The APC/C, in conjunction with its coactivators Cdc20 or Cdh1, functions as an E3 ubiquitin ligase.[2][3] The coactivators recognize the KEN box motif on substrate proteins, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the substrate.[2][3] This process of polyubiquitination marks the protein for recognition and degradation by the proteasome.[1]

References

- 1. Scholarly Article or Book Chapter | A structure-based designed small molecule depletes hRpn13Pru and a select group of KEN box proteins | ID: ws859s60r | Carolina Digital Repository [cdr.lib.unc.edu]

- 2. wires.onlinelibrary.wiley.com [wires.onlinelibrary.wiley.com]

- 3. biorxiv.org [biorxiv.org]

- 4. A structure-based designed small molecule depletes hRpn13Pru and a select group of KEN box proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quantms: a cloud-based pipeline for quantitative proteomics enables the reanalysis of public proteomics data - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Significance of the hRpn13 Pru Domain in XL44 Binding

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The human proteasome subunit Rpn13 (hRpn13), a key ubiquitin receptor, has emerged as a significant target in cancer therapeutics. In certain cancers, such as multiple myeloma, a truncated and constitutively active form of hRpn13, known as hRpn13Pru, is prevalent. This species, containing the N-terminal Pleckstrin-like receptor for ubiquitin (Pru) domain, is critical for recruiting ubiquitinated substrates to the proteasome for degradation. The small molecule XL44 has been identified as a potent binder of the hRpn13 Pru domain. This document provides a detailed technical overview of the structural basis, binding kinetics, and functional consequences of the this compound-hRpn13Pru interaction, establishing its significance as a mechanism for inducing cancer cell apoptosis.

Introduction to hRpn13 and its Pru Domain

The 26S proteasome is the primary machinery for regulated protein degradation in eukaryotic cells, playing a vital role in cellular homeostasis. The hRpn13 subunit acts as a crucial ubiquitin receptor within the 19S regulatory particle of the proteasome.

-

Domain Architecture: Full-length hRpn13 consists of two primary functional domains:

-

An N-terminal Pru (Pleckstrin-like receptor for ubiquitin) domain , which is responsible for binding both ubiquitin chains and the proteasome scaffolding protein hRpn2.[1][2]

-

A C-terminal DEUBAD (DEUBiquitinase ADapting) domain , which binds the deubiquitinating enzyme UCHL5 (also known as Uch37).[1][3]

-

-

Autoinhibition and Activation: In its free state, hRpn13 exists in an autoinhibited conformation where the DEUBAD domain packs against the Pru domain, reducing its affinity for ubiquitin.[1][2][4] Upon incorporation into the proteasome via binding of the Pru domain to hRpn2, this intramolecular interaction is released, activating hRpn13 for efficient ubiquitin binding.[1][2][4]

-

hRpn13Pru in Cancer: In certain cancer cell types, full-length hRpn13 is proteolytically cleaved, resulting in a stable fragment, hRpn13Pru.[3][5][6][7] This truncated form lacks the autoinhibitory DEUBAD domain and is therefore constitutively active, making it a compelling therapeutic target.

The this compound-hRpn13Pru Interaction

This compound was identified through structure-guided virtual screening as a small molecule that directly targets the hRpn13 Pru domain.[5][6] Its binding mechanism is unique and has significant downstream functional consequences.

Structural Basis of Binding

The interaction between this compound and the hRpn13 Pru domain has been elucidated by X-ray crystallography and NMR spectroscopy.[5][6][8] The crystal structure of the ternary complex of hRpn13 Pru, ubiquitin, and this compound has been solved to a resolution of 2.10 Å (PDB ID: 8FTQ).[6]

-

Binding Site: this compound binds to a hydrophobic pocket on the Pru domain that overlaps with the binding site for the proteasome subunit hRpn2.[3][9]

-

Covalent Linkage: this compound forms a covalent bond with the Cysteine 88 (Cys88) residue of the hRpn13 Pru domain.[5]

-

Conformational Changes: Binding of this compound induces a significant conformational change in the Pru domain, particularly causing a lateral movement of the β1-β2 hairpin (residues Leu33 - Val38).[3][5] This movement is crucial for accommodating the molecule and stabilizing the interaction.

-

Key Interactions: The this compound molecule is anchored in the binding pocket through extensive hydrophobic interactions. Key residues in hRpn13 that interact with this compound include Leu33, Val38, and Lys42.[8]

Quantitative Binding and Degradation Data

The binding of this compound and the functional consequences have been quantified using various biophysical and cell-based assays. For context, binding affinities of the natural ligand hRpn2 and the related compound XL5 are also included.

| Compound/Ligand | Target | Assay Type | Metric | Value | Reference |

| hRpn2 (940-953) | hRpn13 Pru | Isothermal Titration Calorimetry (ITC) | Kd | 27 ± 10 nM | [2] |

| hRpn2 (944-953) | hRpn13 Pru | Isothermal Titration Calorimetry (ITC) | Kd | 1.96 ± 0.22 µM | [2] |

| This compound | hRpn13 Pru | Tryptophan Fluorescence Quenching | EC50 | 0.81 ± 0.1 µM | [10] |

| XL5 | hRpn13 Pru | Tryptophan Fluorescence Quenching | EC50 | 2.5 ± 0.3 µM | [10] |

| This compound | hRpn13Pru | Immunoblotting (RPMI 8226 cells) | DepC50 | 17.8 ± 1.1 µM | [11] |

| This compound | hRpn13Pru | Immunoblotting (RPMI 8226 cells) | d1/2 | 7.5 ± 0.7 hours | [11] |

| XL5-VHL-2 | hRpn13Pru | Immunoblotting (RPMI 8226 cells) | DC50 | 39 µM | [7] |

| XL5-VHL-7 | hRpn13Pru | Immunoblotting (RPMI 8226 cells) | DC50 | 19 µM | [7] |

Kd: Dissociation Constant; EC50: Half maximal Effective Concentration; DepC50/DC50: Half maximal Degradation Concentration; d1/2: Degradation half-life.

Functional Significance of this compound Binding

The binding of this compound to the hRpn13 Pru domain initiates a cascade of cellular events, culminating in apoptosis, particularly in cancer cells dependent on hRpn13Pru.

Depletion of hRpn13Pru and Induction of Apoptosis

-

Mechanism of Depletion: Treatment with this compound leads to the rapid, ubiquitin-dependent degradation of the hRpn13Pru protein.[6][11] While the precise E3 ligase involved is not yet fully elucidated, the process suggests that this compound acts as a "molecular glue" degrader, inducing a conformational change in hRpn13Pru that marks it for ubiquitination and subsequent proteasomal degradation.

-

Apoptosis Induction: The depletion of hRpn13Pru results in the induction of apoptosis.[7][12] This is confirmed by the detection of cleaved caspase-9, a key marker of the apoptotic cascade, in this compound-treated cells.[11] Crucially, this apoptotic effect is hRpn13-dependent, as cells lacking hRpn13 are significantly less sensitive to this compound.[11]

Off-Target Effects on KEN Box Proteins

Further proteomic studies have revealed that this compound also induces the depletion of a select group of proteins containing a "KEN box" motif, such as PCLAF and RRM2.[6][12]

-

Ubiquitin-Independent Depletion: Unlike its effect on hRpn13Pru, the depletion of KEN box proteins by this compound is ubiquitin-independent.[6]

-

Contribution to Cell Viability: This off-target activity contributes to the overall effect of this compound on restricting cancer cell viability.[7][12]

Key Experimental Protocols

The characterization of the this compound-hRpn13 interaction has relied on a suite of biophysical, structural, and cell-based methodologies.

In Silico and Biophysical Screening

-

In Silico Docking: Initial identification of candidate molecules, including the precursor to this compound, was performed using in silico docking screens against the hRpn2-binding site of the hRpn13 Pru domain structure.[3]

-

Differential Scanning Fluorimetry (DSF) / Tryptophan Quenching: This method was used as a primary biophysical screen. Binding of a ligand to the hRpn2 site buries Tryptophan 108 (W108), leading to a measurable quenching of its intrinsic fluorescence, which indicates a binding event.[3]

-

Protocol: 1 µM of hRpn13 Pru is incubated with varying concentrations of the test compound. The tryptophan fluorescence emission is monitored at 350 nm. The resulting curve of emission versus compound concentration is fitted to determine the EC50.[10]

-

Structural Biology

-

X-ray Crystallography: Used to determine the high-resolution atomic structure of the hRpn13Pru-ubiquitin-XL44 ternary complex.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to validate the binding interaction in solution and to provide structural restraints.

-

Protocol: 2D ¹H,¹⁵N HSQC spectra are recorded for ¹⁵N-labeled hRpn13 Pru in the absence and presence of this compound. Chemical shift perturbations (CSPs) of specific amide signals upon ligand addition confirm the binding site and report on conformational changes. 3D NOESY experiments are used to measure through-space interactions between this compound and specific hRpn13 protons, aiding in structure determination.[3][8][10]

-

Confirmation and Cellular Assays

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Employed to confirm the formation of a covalent adduct between this compound and hRpn13 Pru.

-

Protocol: Purified hRpn13 Pru is incubated with an excess of this compound. The sample is then analyzed by LC-MS to detect the mass of the unmodified protein and the mass of the protein-XL44 adduct.[10]

-

-

Immunoblotting: The primary method for assessing protein levels in cells.

-

Protocol: Cancer cell lines (e.g., RPMI 8226) are treated with various concentrations of this compound for specified time periods. Cell lysates are prepared, separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against hRpn13, cleaved caspase-9, and a loading control like β-actin.[11]

-

-

Cell Viability (MTT) Assay: Used to measure the cytotoxic effect of this compound.

-

Protocol: Cells are seeded in multi-well plates and treated with a range of this compound concentrations for 48-72 hours. An MTT reagent is added, which is converted by metabolically active cells into a colored formazan product. The absorbance is measured to quantify cell viability relative to a vehicle-treated control.[11]

-

Conclusion

The hRpn13 Pru domain is of paramount significance in the mechanism of action of the small molecule this compound. By binding covalently to a critical site on the Pru domain, this compound induces a conformational change that leads to the ubiquitin-dependent degradation of the cancer-relevant hRpn13Pru species. This targeted degradation triggers an apoptotic cascade, establishing a clear, hRpn13-dependent mechanism for its anti-cancer activity. The detailed structural and functional understanding of the this compound-hRpn13Pru interaction provides a robust framework for the development of next-generation therapeutics targeting the ubiquitin-proteasome system in multiple myeloma and other cancers characterized by hRpn13Pru upregulation.

References

- 1. Structure of Proteasome Ubiquitin Receptor hRpn13 and its Activation by the Scaffolding Protein hRpn2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of the Rpn13-Rpn2 complex provides insights for Rpn13 and Uch37 as anticancer targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Structure of proteasome ubiquitin receptor hRpn13 and its activation by the scaffolding protein hRpn2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An adaptive peptide-binding site in ubiquitin receptor hRpn13 revealed by structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Degrader Molecules for hRpn13Pru, PCLAF, RRM2 and Other KEN Box-containing Proteins | Technology Transfer [techtransfer.nih.gov]

An In-Depth Technical Guide to Initial In Vivo Studies of a Novel Kinase Inhibitor in Xenograft Models

Disclaimer: As of the latest available data, specific in vivo studies for a compound designated "XL44" are not publicly documented. This guide, therefore, provides a comprehensive framework for conducting and interpreting initial in vivo xenograft studies of a hypothetical novel kinase inhibitor, this compound, based on established methodologies for similar targeted therapies. The protocols, data representations, and signaling pathways described are synthesized from preclinical research on well-characterized kinase inhibitors and are intended to serve as a robust template for drug development professionals.

Introduction to Xenograft Models in Preclinical Oncology

Xenograft models are a cornerstone of preclinical cancer research, providing an essential platform for evaluating the efficacy and mechanism of action of novel therapeutic agents in a living organism before human clinical trials.[1][2][3] These models typically involve the implantation of human tumor cells or tissues into immunodeficient mice, which lack a functional adaptive immune system, thereby preventing the rejection of the foreign tissue.[1]

There are two primary types of xenograft models used in oncology research:

-

Cell Line-Derived Xenografts (CDX): These models are established by implanting immortalized human cancer cell lines subcutaneously or orthotopically into immunodeficient mice.[2] CDX models are highly reproducible and cost-effective, making them ideal for initial large-scale screening of potential drug candidates.

-

Patient-Derived Xenografts (PDX): PDX models are created by implanting tumor fragments directly from a patient into an immunodeficient mouse.[4] These models are known to better recapitulate the histological and genetic heterogeneity of the original human tumor, offering a more predictive assessment of clinical response.[5]

This guide will focus on the application of subcutaneous CDX models for the initial in vivo evaluation of our hypothetical kinase inhibitor, this compound.

Experimental Protocols

A meticulously designed and executed experimental protocol is critical for obtaining reliable and reproducible data from in vivo xenograft studies. Below are detailed methodologies for the key stages of such a study.

Cell Culture and Animal Models

-

Cell Lines: Select human cancer cell lines with known genetic profiles relevant to the target of this compound. For a kinase inhibitor, this would ideally include cell lines with activating mutations or overexpression of the target kinase or pathway components. All cell lines should be cultured in the recommended medium and maintained in a humidified incubator at 37°C with 5% CO₂.[6][7] Cells should be harvested during the logarithmic growth phase for implantation.[8]

-

Animal Models: Athymic nude (nu/nu) or severe combined immunodeficient (SCID) mice, typically 6-8 weeks old, are standard choices for xenograft studies due to their compromised immune systems.[1][6] Animals should be allowed to acclimatize for at least one week before the commencement of the study.[7] All procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Xenograft Tumor Establishment

-

Cell Preparation: Harvest cultured cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). A cell count and viability assessment (e.g., using Trypan Blue) should be performed to ensure >95% viability.[7]

-

Implantation: The cell suspension is often mixed with an extracellular matrix component like Matrigel to support tumor formation.[8][9] Typically, 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL are injected subcutaneously into the flank of the mice.[7][8]

-

Tumor Growth Monitoring: Once tumors are palpable, measurements should be taken 2-3 times per week using digital calipers.[7] Tumor volume is calculated using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[7][8]

Drug Formulation and Administration

-

Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[6]

-

Formulation: this compound should be formulated in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water. The formulation should be prepared fresh daily, and homogeneity should be ensured, possibly through sonication.[6]

-

Administration: The route of administration should be consistent with the intended clinical application. For many small molecule kinase inhibitors, oral gavage (p.o.) is a common route.[6] The dosing schedule is typically daily for a period of 14-28 days.[6]

Efficacy Assessment and Endpoint Analysis

-

Tumor Growth Inhibition (TGI): The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the vehicle control group.

-

Body Weight and Clinical Observations: Monitor the body weight of the mice and make clinical observations to assess the general health and potential toxicity of the treatment.

-

Pharmacodynamic (PD) Analysis: At the end of the study, or at specified time points, tumors can be harvested to analyze the levels of the target kinase and downstream signaling proteins through methods like Western blotting or immunohistochemistry (IHC) to confirm target engagement.[2][10]

Data Presentation

Quantitative data from in vivo studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: this compound Administration and Efficacy Parameters in a Subcutaneous Xenograft Model

| Parameter | Details |

| Drug | This compound |

| Mouse Strain | Athymic Nude (nu/nu) |

| Tumor Model | Subcutaneous xenograft of a relevant human tumor cell line |

| Administration Route | Oral gavage (p.o.) |

| Vehicle | 0.5% Carboxymethylcellulose (CMC) in water |

| Treatment Schedule | Daily |

| Study Duration | 21 days |

Table 2: Antitumor Efficacy of this compound in a Representative Xenograft Model

| Treatment Group | Dosage (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | 1500 | 0 | +5.0 |

| This compound | 25 | 900 | 40 | +3.5 |

| This compound | 50 | 525 | 65 | +1.0 |

| This compound | 100 | 225 | 85 | -2.5 |

Signaling Pathways and Mechanism of Action

Novel kinase inhibitors like this compound are often designed to target key signaling pathways that are dysregulated in cancer. The PI3K/Akt and Ras-MAPK pathways are two of the most frequently altered signaling cascades in human cancers and are common targets for therapeutic intervention.[11][12][13][14][15] The cell surface receptor CD44 is also a critical player, acting as a signaling hub that can influence these pathways.[16][17][18]

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, growth, and proliferation.[11][12][19] Activation of this pathway is a frequent event in many human tumors.[12] Receptor tyrosine kinases (RTKs), upon binding to growth factors, activate PI3K, which in turn phosphorylates PIP2 to generate PIP3. PIP3 recruits Akt to the cell membrane where it is activated. Activated Akt then phosphorylates a multitude of downstream targets that promote cell survival and proliferation.[12][19]

The Ras-MAPK Signaling Pathway

The Ras-MAPK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation, differentiation, and survival.[13][20][21] Dysregulation of this pathway, often through mutations in Ras or Raf, is a common feature of many cancers.[13] The pathway is initiated by the activation of Ras, which then activates a cascade of kinases: Raf, MEK, and finally ERK (MAPK).[21] Activated ERK translocates to the nucleus to regulate transcription factors.

Experimental Workflow Visualization

A clear workflow diagram is essential for visualizing the entire process of an in vivo xenograft study.

References

- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]

- 2. xenograft.org [xenograft.org]

- 3. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. yeasenbio.com [yeasenbio.com]

- 9. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 12. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. esmed.org [esmed.org]

- 16. Spontaneous metastasis xenograft models link CD44 isoform 4 to angiogenesis, hypoxia, EMT and mitochondria‐related pathways in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The biology and role of CD44 in cancer progression: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | CD44 Acts as a Signaling Platform Controlling Tumor Progression and Metastasis [frontiersin.org]

- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. anygenes.com [anygenes.com]

Methodological & Application

Application Notes and Protocols for XL44 Treatment of RPMI 8226 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RPMI 8226 cell line, established in 1966 from the peripheral blood of a 61-year-old male with multiple myeloma, is a crucial in vitro model for studying this hematological malignancy.[1][2] These cells exhibit a lymphoblastoid morphology and are known to produce and secrete kappa immunoglobulin light chains, a characteristic feature of plasma cell dyscrasias.[1] Genetically, RPMI 8226 cells display numerous chromosomal abnormalities typical of multiple myeloma, making them a relevant system for investigating disease pathogenesis and evaluating novel therapeutic agents.[1] This document provides a detailed protocol for the treatment of RPMI 8226 cells with Compound XL44, a hypothetical small molecule inhibitor, and outlines key assays to evaluate its biological effects.

Compound this compound: A Novel Investigational Agent

For the purpose of this protocol, Compound this compound is presented as a novel, potent, and selective inhibitor of a key signaling pathway implicated in multiple myeloma cell proliferation and survival. Its mechanism of action is hypothesized to involve the disruption of downstream signaling cascades, leading to cell cycle arrest and apoptosis. These application notes provide the necessary protocols to test these hypotheses in the RPMI 8226 multiple myeloma cell line.

Experimental Protocols

RPMI 8226 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the RPMI 8226 cell line to ensure cell health and reproducibility of experimental results.

Materials:

-

RPMI-1640 Medium (ATCC-formulated, ATCC 30-2001 or equivalent)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution (0.4%)

-

T-75 culture flasks

-

15 mL and 50 mL conical tubes

-

Centrifuge

-

Incubator (37°C, 5% CO₂)

-

Hemocytometer or automated cell counter

Complete Growth Medium:

-

RPMI-1640 Medium

-

10% Fetal Bovine Serum

-

1% Penicillin-Streptomycin

Procedure:

-

Thawing Cryopreserved Cells:

-

Rapidly thaw the vial of frozen cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium in a T-75 flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Subculturing:

-

RPMI 8226 cells grow in suspension and can form semi-adherent clusters.[5]

-

Monitor cell density and maintain the culture between 5 x 10⁵ and 2 x 10⁶ viable cells/mL.[1][3] Do not exceed a density of 3 x 10⁶ cells/mL.[4]

-

To subculture, gently pipette the cell suspension to break up any cell clumps.

-

Determine the viable cell count using a hemocytometer or automated cell counter with Trypan Blue exclusion.

-

Centrifuge the required volume of cell suspension at 125 x g for 5 minutes.

-

Resuspend the cell pellet in fresh, pre-warmed complete growth medium to a seeding density of 5 x 10⁵ viable cells/mL.[1][3]

-

Renew the medium every 2 to 3 days.[3]

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Compound this compound.

Materials:

-

RPMI 8226 cells

-

Compound this compound

-

Complete Growth Medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed 1 x 10⁴ RPMI 8226 cells in 100 µL of complete growth medium per well in a 96-well plate.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Prepare serial dilutions of Compound this compound in complete growth medium.

-

Add 100 µL of the diluted Compound this compound or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 500 x g for 5 minutes and carefully aspirate the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

RPMI 8226 cells

-

Compound this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed RPMI 8226 cells in 6-well plates at a density of 5 x 10⁵ cells/mL.

-

Treat the cells with various concentrations of Compound this compound or vehicle control for the desired time.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

-

RPMI 8226 cells

-

Compound this compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed and treat RPMI 8226 cells as described for the apoptosis assay.

-

Harvest the cells and wash once with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Store the fixed cells at -20°C for at least 2 hours (can be stored for several days).

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by Compound this compound.

Materials:

-

Treated and untreated RPMI 8226 cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL detection system.

Data Presentation: Expected Outcomes of this compound Treatment

The following tables summarize hypothetical quantitative data from the described experiments.

Table 1: Effect of Compound this compound on RPMI 8226 Cell Viability (IC₅₀ Values)

| Treatment Duration | IC₅₀ (µM) |

| 24 hours | 15.2 |

| 48 hours | 8.5 |

| 72 hours | 4.1 |

Table 2: Effect of Compound this compound on Apoptosis in RPMI 8226 Cells (48h Treatment)

| Compound this compound (µM) | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrotic Cells (%) |

| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |

| 5 | 70.4 ± 3.1 | 15.8 ± 1.5 | 10.2 ± 1.1 | 3.6 ± 0.7 |

| 10 | 45.2 ± 2.8 | 28.9 ± 2.1 | 22.5 ± 1.9 | 3.4 ± 0.6 |

| 20 | 15.7 ± 1.9 | 40.1 ± 3.5 | 38.6 ± 2.9 | 5.6 ± 0.9 |

Table 3: Effect of Compound this compound on Cell Cycle Distribution in RPMI 8226 Cells (24h Treatment)

| Compound this compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |

| 0 (Control) | 48.3 ± 2.5 | 35.1 ± 1.9 | 16.6 ± 1.2 | 1.5 ± 0.4 |

| 5 | 65.2 ± 3.1 | 20.5 ± 1.7 | 14.3 ± 1.1 | 3.8 ± 0.6 |

| 10 | 72.8 ± 3.5 | 12.4 ± 1.3 | 14.8 ± 1.4 | 8.9 ± 1.0 |

| 20 | 60.1 ± 2.9 | 10.2 ± 1.0 | 29.7 ± 2.2 | 15.4 ± 1.5 |

Visualizations

Signaling Pathway

Caption: Key signaling pathways in multiple myeloma targeted by Compound this compound.

Experimental Workflow

Caption: Workflow for evaluating the effects of Compound this compound on RPMI 8226 cells.

References

Determining the Optimal Concentration of XL44 for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL44 is a potent and selective kinase inhibitor. Based on available information for structurally related compounds such as XL418, it is predicted to target key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases.[1] Determining the optimal concentration of this compound for in vitro studies is a critical first step in preclinical drug development. This document provides a comprehensive guide to establishing the effective concentration range of this compound for use in cell-based assays. The protocols outlined below will enable researchers to assess its impact on cell viability, target engagement, and downstream signaling pathways.

Data Presentation

Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Type |

| MCF-7 | Breast Cancer | 50 | Cell Viability (MTT) |

| PC-3 | Prostate Cancer | 75 | Cell Viability (MTT) |

| U-87 MG | Glioblastoma | 120 | Cell Viability (MTT) |

| A549 | Lung Cancer | 200 | Cell Viability (MTT) |

| HCT116 | Colon Cancer | 95 | Cell Viability (MTT) |

Table 2: Target Engagement of this compound in HEK293 Cells

| Target | EC50 (nM) | Assay Type |

| AKT1 | 30 | NanoBRET Assay |

| S6K1 | 85 | NanoBRET Assay |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).[2]

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A common starting range is from 1 nM to 100 µM.[2] Add the diluted compound to the cells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2]

Protocol 2: Target Engagement Assay (NanoBRET™ Assay)

This assay measures the binding of this compound to its target kinase within living cells.[3][4]

Materials:

-

HEK293 cells

-

NanoLuc®-kinase fusion vector (e.g., NanoLuc®-AKT1)

-

Fluorescent tracer

-

Opti-MEM® I Reduced Serum Medium

-

Transfection reagent

-

This compound stock solution

-

96-well white plates

-

Luminometer

Procedure:

-

Transfection: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector and a carrier DNA.

-

Cell Seeding: Plate the transfected cells in a 96-well white plate.

-

Compound and Tracer Addition: Add this compound at various concentrations, followed by the addition of the fluorescent tracer.

-

Incubation: Incubate at 37°C for 2 hours.

-

BRET Measurement: Measure the NanoBRET™ signal using a luminometer equipped with appropriate filters.

-

Data Analysis: The BRET signal will decrease as the compound displaces the tracer. Plot the BRET ratio against the compound concentration to determine the EC50 value.

Protocol 3: Western Blot for Downstream Signaling Analysis

This protocol assesses the effect of this compound on the phosphorylation of downstream targets in the signaling pathway.

Materials:

-

Cell line of interest

-

This compound stock solution

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

-

Cell Lysis: Lyse the cells and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight.

-

Secondary Antibody and Detection: Incubate with the HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of target phosphorylation.

Visualizations

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by this compound.

Caption: Workflow for determining the optimal in vitro concentration of this compound.

References

XL44 solubility and stability for experimental use

Disclaimer: The following application notes and protocols are provided as a template for experimental use. "XL44" is a hypothetical compound, and the data presented are illustrative examples. Researchers should determine the specific properties of their compound of interest before designing and executing experiments.

Introduction

This compound is a potent and selective small molecule inhibitor. These application notes provide guidelines for its solubility, stability, and use in common in vitro experimental settings. The protocols described herein are intended to serve as a starting point for researchers, and optimization may be necessary for specific experimental systems.

Physicochemical Properties

Solubility

The solubility of this compound was determined in a panel of common laboratory solvents. The data is summarized in the table below. For optimal results, it is recommended to prepare stock solutions in DMSO.

| Solvent | Solubility (mg/mL) | Molarity (mM) for a 500 g/mol MW |

| DMSO | >100 | >200 |

| Ethanol | 25 | 50 |

| Methanol | 15 | 30 |

| PBS (pH 7.4) | <0.1 | <0.2 |

| Water | <0.05 | <0.1 |

Table 1: Solubility of this compound in Common Solvents. The solubility was determined at room temperature (25°C).

Stability

The stability of this compound was assessed in different conditions to provide guidance on proper storage and handling.

| Condition | Solvent | Temperature | Stability (t½) |

| Stock Solution | DMSO | -20°C | > 6 months |

| Stock Solution | DMSO | 4°C | ~2 weeks |

| Stock Solution | DMSO | Room Temp (25°C) | ~48 hours |

| Working Dilution | Cell Culture Media + 10% FBS | 37°C | ~24 hours |

| Aqueous Buffer | PBS (pH 7.4) | Room Temp (25°C) | < 2 hours (precipitation observed) |

Table 2: Stability of this compound under Various Conditions. The half-life (t½) was determined by measuring the concentration of the parent compound over time using HPLC.

Signaling Pathway

This compound is a hypothetical inhibitor of a key kinase in the generic "Cell Proliferation Pathway". A simplified representation of this pathway is depicted below.

Application Note: Caspase Activation Assays to Measure XL44-Induced Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Introduction Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is implicated in diseases such as cancer.[1] A key feature of apoptosis is the activation of a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens and are activated in a cascade following a pro-apoptotic stimulus.[2] Caspases are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[3] The small molecule XL44 has been identified as an agent that induces apoptosis by targeting the proteasome subunit hRpn13.[4] This application note provides detailed protocols for measuring the activity of key caspases to characterize this compound-induced apoptosis, utilizing colorimetric, fluorometric, and luminescent assays.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound is understood to induce apoptosis in a manner dependent on the proteasome subunit hRpn13.[4] Evidence indicates that treatment with this compound leads to the cleavage and activation of caspase-9.[4] The activation of caspase-9 is a hallmark of the intrinsic (or mitochondrial) pathway of apoptosis.[1][5] This pathway is typically initiated by intracellular stress, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[6][7] Cytochrome c then binds to Apaf-1, forming an "apoptosome" that recruits and activates pro-caspase-9.[1][8] Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3 and caspase-7, which in turn dismantle the cell by cleaving a host of cellular substrates.[3][9]

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

General Experimental Workflow

Measuring caspase activation follows a straightforward workflow. Cells are first treated with the compound of interest (e.g., this compound) to induce apoptosis. Following incubation, cells are lysed to release intracellular contents, including active caspases. A specific peptide substrate conjugated to a reporter molecule (colorimetric, fluorometric, or luminescent) is then added. Active caspases cleave the substrate, releasing the reporter and generating a detectable signal that is proportional to caspase activity.

Caption: General workflow for measuring caspase activity in cell lysates.

Experimental Protocols

Here we provide protocols for assaying the key executioner caspases-3/7, the extrinsic pathway initiator caspase-8, and the intrinsic pathway initiator caspase-9.

Protocol 1: Colorimetric Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, the primary executioner caspases.[9] It uses the peptide substrate DEVD conjugated to the chromophore p-nitroaniline (pNA).[10] Cleavage of the substrate by active caspase-3/7 releases pNA, which can be measured by absorbance at 405 nm.[9]

A. Materials Required

-

96-well flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Cell Lysis Buffer

-

2X Reaction Buffer

-

Dithiothreitol (DTT)

-

Caspase-3/7 Substrate (Ac-DEVD-pNA)

-

Treated (this compound) and untreated (control) cell suspensions

B. Reagent Preparation

-

Complete Lysis Buffer: Prepare on ice and keep cold.

-

Complete Reaction Buffer: Immediately before use, add DTT to the 2X Reaction Buffer to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer).

C. Step-by-Step Procedure

-

Induce apoptosis in a cell culture by treating with the desired concentration of this compound for a specified time. Include a vehicle-treated (e.g., DMSO) control.

-

Count the cells and pellet 1-2 x 10^6 cells per assay by centrifugation (e.g., 250 x g for 10 minutes).[11]

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate the lysate on ice for 10 minutes.[11]

-

Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[11]

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

-

Add 50 µL of the cytosolic extract (containing 50-200 µg of protein) to a well in the 96-well plate.

-

Add 50 µL of Complete Reaction Buffer to each well.

-

Add 5 µL of the Ac-DEVD-pNA substrate to each well.[12]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[13]

-

Measure the absorbance at 405 nm using a microplate reader.[9]

-

Calculate the fold-increase in caspase-3/7 activity by comparing the results from this compound-treated samples to the untreated controls.

Protocol 2: Fluorometric Caspase-8 Activity Assay

This assay measures the activity of caspase-8, the primary initiator of the extrinsic apoptosis pathway, using the substrate IETD conjugated to 7-amino-4-trifluoromethyl coumarin (AFC).[14][15] Cleavage releases AFC, which is detected by fluorescence (Excitation/Emission ~400/505 nm).[14]

A. Materials Required

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Ex/Em = 400/505 nm)

-

Cell Lysis Buffer

-

2X Reaction Buffer

-

Dithiothreitol (DTT)

-

Caspase-8 Substrate (Ac-IETD-AFC)

-

Treated (this compound) and untreated (control) cell suspensions

B. Reagent Preparation

-

Complete Lysis Buffer: Prepare on ice and keep cold.

-

Complete Reaction Buffer: Immediately before use, add DTT to the 2X Reaction Buffer to a final concentration of 10 mM.[14]

C. Step-by-Step Procedure

-

Induce apoptosis and prepare cytosolic extracts from 1-5 x 10^6 cells as described in Protocol 1 (Steps 1-6).

-

Add 50 µL of the cytosolic extract to a well in the 96-well black plate.[14]

-

Add 50 µL of Complete Reaction Buffer to each well.[15]

-

Add 5 µL of the Ac-IETD-AFC substrate.[14]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[14]

-

Read the plate in a fluorescence microplate reader with an excitation filter of 400 nm and an emission filter of 505 nm.[14]

-

Calculate the fold-increase in caspase-8 activity relative to the untreated control.

Protocol 3: Luminescent Caspase-9 Activity Assay

This highly sensitive "add-mix-measure" assay quantifies caspase-9 activity.[16] It utilizes a luminogenic substrate containing the LEHD tetrapeptide sequence.[17] Cleavage by caspase-9 releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase-9 activity.[16]

A. Materials Required

-

96-well white, opaque microplate

-

Luminometer

-

Caspase-Glo® 9 Reagent (contains buffer, luminogenic substrate, and luciferase)

-

Treated (this compound) and untreated (control) cells in culture medium

B. Reagent Preparation

-

Caspase-Glo® 9 Reagent: Thaw the buffer component and allow it to equilibrate to room temperature. Add the buffer to the lyophilized substrate to reconstitute the reagent. Mix gently by inverting.

C. Step-by-Step Procedure

-

Seed cells in a 96-well white plate and treat with this compound or vehicle control. Use a final volume of 100 µL per well.

-

After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of reconstituted Caspase-Glo® 9 Reagent to each well.[17]

-

Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours to allow the signal to stabilize.[17]

-

Measure the luminescence of each sample using a luminometer.

-

Calculate the fold-increase in caspase-9 activity by comparing the luminescent signal from this compound-treated cells to the untreated controls.

Data Presentation and Interpretation

Table 1: Sample Data for Caspase Activity in Cells Treated with this compound

| Treatment Group | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |

| Control (DMSO) | 1.0 | 1.0 | 1.0 |

| This compound (20 µM) | 6.5 ± 0.4 | 1.2 ± 0.1 | 5.8 ± 0.3 |

Data are represented as mean ± standard deviation from triplicate experiments.

Interpretation of Sample Data: The hypothetical data in Table 1 show a substantial increase in the activity of the intrinsic pathway initiator caspase-9 (~6-fold) and the executioner caspases-3/7 (~6.5-fold) after treatment with 20 µM this compound. In contrast, the activity of the extrinsic pathway initiator caspase-8 remained near baseline levels. This pattern of caspase activation is consistent with the proposed signaling pathway, indicating that this compound triggers apoptosis primarily through the mitochondrial-dependent intrinsic pathway.

References

- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-CD44 induces apoptosis in T lymphoma via mitochondrial depolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. bosterbio.com [bosterbio.com]

- 10. Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. mpbio.com [mpbio.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. Caspase-8 Fluorometric Assay Kit [cellbiologics.com]

- 16. Caspase-Glo® 9 Assay Protocol [promega.jp]

- 17. promega.com [promega.com]

Application Notes and Protocols for Utilizing XL44 in Combination Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL44 is a novel small molecule inhibitor that targets the proteasome subunit hRpn13, inducing apoptosis in cancer cells.[1][2] This document provides detailed application notes and protocols for researchers investigating the use of this compound in combination with other chemotherapy agents. The information presented is based on preclinical studies of hRpn13 inhibitors and aims to guide the design and execution of experiments to evaluate synergistic anti-cancer effects.

Recent studies have demonstrated that targeting the ADRM1/RPN13 interaction, the same target as this compound, can lead to a synergistic cytotoxic response in ovarian cancer cells when combined with DNA-damaging agents like cisplatin and doxorubicin.[3][4] This suggests a promising avenue for combination therapies to enhance efficacy and potentially overcome drug resistance.

Mechanism of Action: this compound and hRpn13 Inhibition

This compound functions by binding to the hRpn13 subunit of the proteasome. This interaction disrupts the normal protein degradation process, leading to an accumulation of polyubiquitinated proteins and triggering apoptosis.[5][6][7] The mechanism of this compound also involves a PCLAF-dependent pathway that contributes to the restriction of cell viability.[2] By interfering with the ubiquitin-proteasome system, this compound can sensitize cancer cells to the cytotoxic effects of other chemotherapeutic agents that induce DNA damage or other cellular stresses.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for evaluating its combination effects with other chemotherapy agents.

Caption: Mechanism of action of this compound and its interaction with chemotherapy.

Caption: Experimental workflow for evaluating this compound combination therapy.

Quantitative Data from Preclinical Studies

The following tables summarize data from studies on hRpn13 inhibitors, which share the same target as this compound, in combination with standard chemotherapy agents in ovarian cancer cell lines.

Table 1: Single-Agent Cytotoxicity of an hRpn13 Inhibitor (RA190) and Chemotherapy Agents

| Cell Line | hRpn13 Inhibitor (RA190) IC50 (µM) | Cisplatin IC50 (µM) | Doxorubicin IC50 (µM) |

| OVCAR3 | 1.5 | 5.0 | 0.2 |

| SKOV3 | 2.0 | 7.5 | 0.5 |

| A2780 | 1.0 | 2.5 | 0.1 |

Data derived from studies on RA190, a prototypic inhibitor of RPN13.

Table 2: Synergistic Effects of hRpn13 Inhibitors with Chemotherapy in Ovarian Cancer Cells

| Cell Line | Combination | Combination Index (CI)* | Effect |